molecular formula C12H15NO2 B8651350 4-Ethoxy-2-isopropoxybenzonitrile

4-Ethoxy-2-isopropoxybenzonitrile

Cat. No.: B8651350
M. Wt: 205.25 g/mol
InChI Key: KZAUKTKXSZZHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-isopropoxybenzonitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-ethoxy-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-4-14-11-6-5-10(8-13)12(7-11)15-9(2)3/h5-7,9H,4H2,1-3H3

InChI Key

KZAUKTKXSZZHDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-ethoxy-2-isopropoxy-benzene (0.48 g, 1.85 mmol) in DMF (5 mL) was added zinc cyanide (217 mg, 1.85 mmol). The reaction was degassed by passing argon through the mixture for 2 h before tetrakis(triphenylphosphine)-palladium (0) (0.21 g, 0.185 mmol) was added. The reaction mixture was heated at 100-105° C. under argon for 12 h. The reaction mixture was taken up in diethyl ether (50 mL) and saturated sodium bicarbonate solution (5 mL). The product was extracted with diethyl ether (2×30 mL). The organic layers were washed with water (1×10 mL) and brine (1×10 mL), dried (sodium sulfate) and concentrated. Purification of the crude by Biotage flash chromatography eluting with 10-15% ethyl acetate in hexanes gave 4-ethoxy-2-isopropoxy-benzonitrile as a clear oil (0.31 g, 81%).
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
217 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.21 g
Type
catalyst
Reaction Step Four

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